Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate is an organic compound with the molecular formula C16H22O5. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes a dioxane ring and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate typically involves the esterification of 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 5-(5-oxo-2-phenyl-1,3-dioxan-4-yl)pentanoic acid.
Reduction: 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanol.
Substitution: 4-nitrophenyl derivative or 4-bromophenyl derivative.
Scientific Research Applications
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases in the body to release the active 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoic acid, which can then exert its effects on various biological pathways. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate can be compared with other esters and dioxane derivatives:
Ethyl acetate: A simpler ester with a lower molecular weight and different applications.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group, which may have different reactivity and applications.
5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoic acid: The free acid form of the compound, which has different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of a dioxane ring and a phenyl group, which imparts specific chemical and biological properties that are not found in simpler esters or other dioxane derivatives.
Properties
CAS No. |
114191-16-1 |
---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoate |
InChI |
InChI=1S/C17H24O5/c1-2-20-16(19)11-7-6-10-15-14(18)12-21-17(22-15)13-8-4-3-5-9-13/h3-5,8-9,14-15,17-18H,2,6-7,10-12H2,1H3 |
InChI Key |
MTTOHHNFTHIZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1C(COC(O1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.